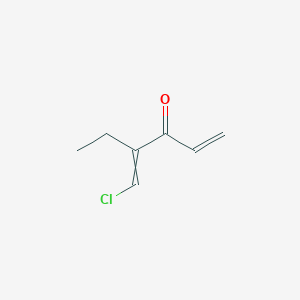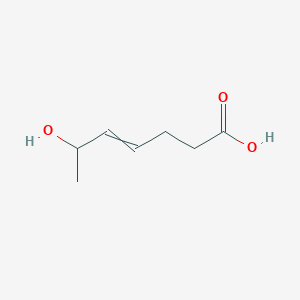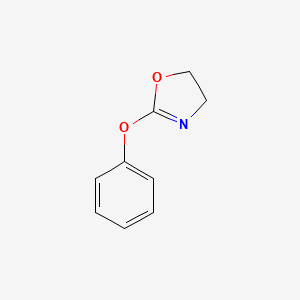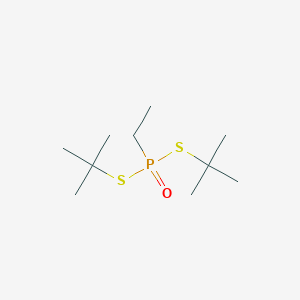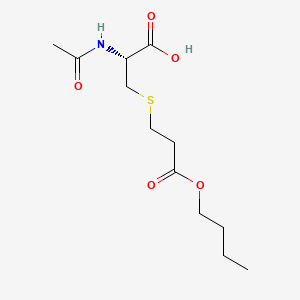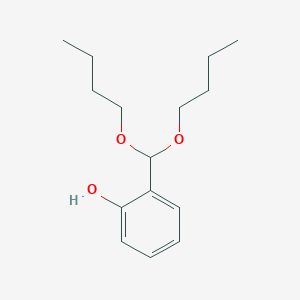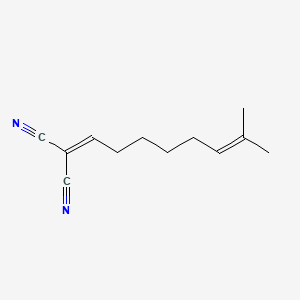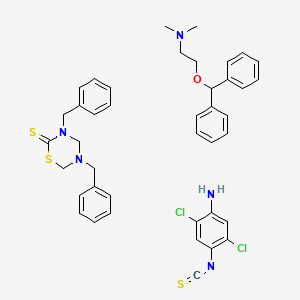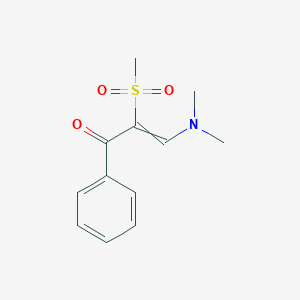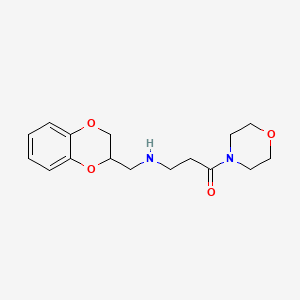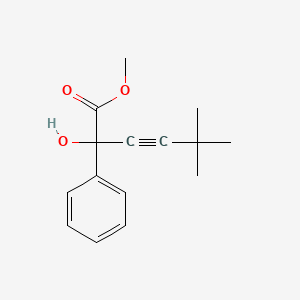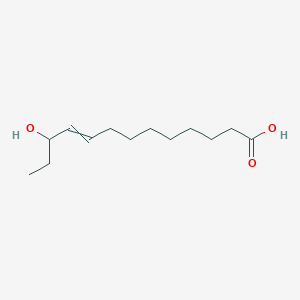![molecular formula C16H11N5O2S B14344032 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione CAS No. 95966-34-0](/img/structure/B14344032.png)
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an indole-2,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione typically involves multiple steps:
Formation of 1-Phenyl-1H-tetrazole-5-thiol: This can be achieved by reacting phenyl isothiocyanate with sodium azide.
Sulfanyl Group Introduction: The thiol group of 1-Phenyl-1H-tetrazole-5-thiol can be reacted with propargyl bromide to form a propargylsulfanyl derivative.
Indole-2,3-dione Formation: The indole-2,3-dione moiety can be synthesized through various methods, including the oxidation of indole derivatives.
Final Coupling: The propargylsulfanyl derivative is then coupled with the indole-2,3-dione under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole-2,3-dione moiety can be reduced to form indole derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Indole derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The indole-2,3-dione moiety can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione is unique due to its combination of a tetrazole ring, a sulfanyl group, and an indole-2,3-dione moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
95966-34-0 |
|---|---|
Molecular Formula |
C16H11N5O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)sulfanylmethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H11N5O2S/c22-14-12-8-4-5-9-13(12)20(15(14)23)10-24-16-17-18-19-21(16)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
GPAPLXDIPQGPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


